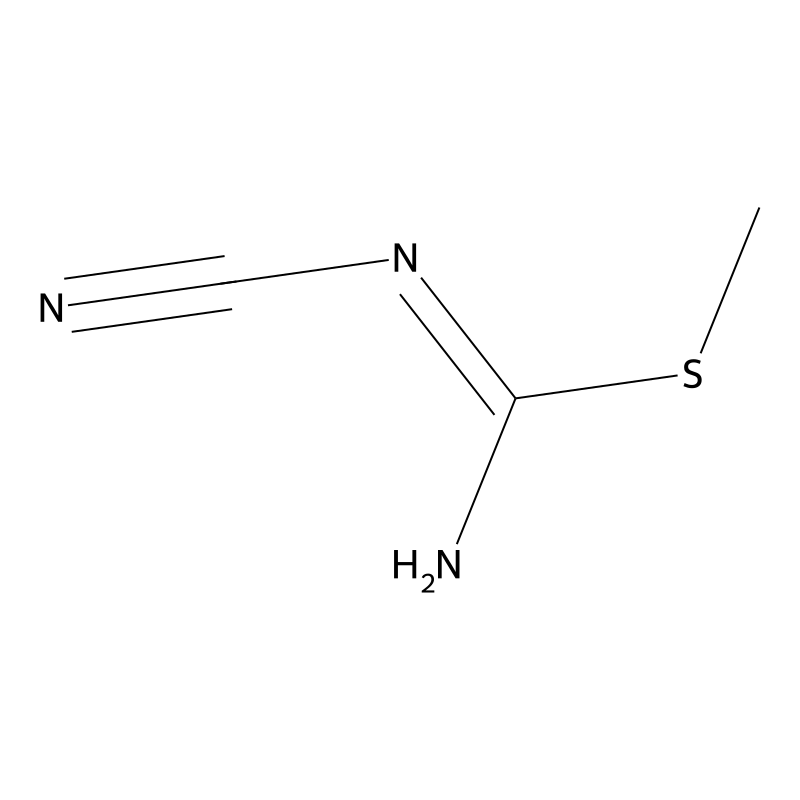

1-Cyano-2-methylisothiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Cyano-2-methylisothiourea has the molecular formula C₁₀H₁₅N₅S₂ and a molecular weight of 269.4 g/mol. It is characterized by its structural components, which include a cyano group and an isothiourea moiety. The compound typically exhibits a purity of around 95% and is classified under the United Nations GHS hazard class as an irritant and health hazard, with the signal word "Danger" indicating its potential risks during handling .

- Due to the lack of research on CMTU, there is no information available on its mechanism of action in biological systems or interaction with other compounds.

- No safety information regarding CMTU's toxicity, flammability, or reactivity is currently available.

- Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

- Cyclization Reactions: It can react with other nucleophiles to form cyclic structures, which are important in synthetic organic chemistry .

- Coordination Chemistry: 1-Cyano-2-methylisothiourea can form complexes with transition metals such as cobalt(II), nickel(II), and copper(II), showcasing its versatility in coordination chemistry.

1-Cyano-2-methylisothiourea exhibits significant biological activities, particularly as a histamine H2-receptor antagonist. This action leads to:

- Inhibition of Gastric Acid Secretion: By blocking the histamine H2-receptor, the compound reduces both the volume and acidity of gastric juice, which can be beneficial in treating conditions like peptic ulcers.

- Potential Neurological

Several synthesis methods have been developed for 1-Cyano-2-methylisothiourea:

- Condensation Reactions: The compound can be synthesized through the condensation of thioureas with cyanating agents.

- Direct Reaction with Amines: It can also be produced by reacting cyanoguanidine with primary amines under appropriate conditions .

- Cyclization Techniques: Cyclization methods involving ketones or other electrophiles have been reported to yield various derivatives of this compound .

1-Cyano-2-methylisothiourea finds applications in several fields:

- Pharmaceuticals: Its role as a histamine H2-receptor antagonist makes it valuable in developing medications for gastrointestinal disorders.

- Coordination Chemistry: The ability to form stable metal complexes opens avenues for applications in catalysis and material science.

- Research Tool: The compound is used in various research applications due to its unique chemical properties and biological activities .

Interaction studies have shown that 1-Cyano-2-methylisothiourea can interact with a variety of biological targets:

- Histamine Receptors: Its primary interaction is with histamine receptors, influencing gastric acid secretion pathways.

- Metal Ions: The compound's ability to coordinate with metal ions suggests potential interactions in catalysis and material science applications .

Several compounds share structural or functional similarities with 1-Cyano-2-methylisothiourea. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Cyano-3-methylisothiourea | Similar isothiourea structure | Different position of cyano group affects reactivity |

| Thiosemicarbazide | Contains thiosemicarbazide backbone | Exhibits distinct biological activities |

| Guanidine | Contains guanidine moiety | Higher basicity; used in different therapeutic contexts |

1-Cyano-2-methylisothiourea stands out due to its specific receptor antagonism and coordination properties, making it unique compared to other similar compounds.

The thiocarbonyl center in 1-cyano-2-methylisothiourea serves as a highly electrophilic site that undergoes facile nucleophilic substitution reactions with various nucleophiles [5]. The mechanistic pathway typically involves the nucleophilic attack at the carbon atom of the thiocarbonyl group, leading to the displacement of the methylthio group and formation of substituted cyanoguanidine derivatives [5] [8].

Primary amines readily react with 1-cyano-2-methylisothiourea under mild conditions, typically in refluxing ethanol, to afford N-substituted cyanoguanidines [5]. The reaction proceeds through initial nucleophilic attack at the thiocarbonyl carbon, followed by elimination of methanethiol to yield the desired guanidine products [5]. Secondary amines exhibit similar reactivity patterns, producing N,N-disubstituted cyanoguanidine derivatives with excellent yields under comparable reaction conditions [5].

Hydroxylamine demonstrates unique reactivity with 1-cyano-2-methylisothiourea, where the nucleophilic substitution can occur at either the thiocarbonyl carbon or the cyano group, depending on the reaction conditions [5]. When hydroxylamine hydrochloride is employed along with one equivalent of pyridine, the addition occurs with acceptable yields of 66 percent, leading to the formation of hydroxybiguanidine intermediates [5].

Table 2: Nucleophilic Substitution Patterns at Thiocarbonyl Center

| Nucleophile Type | Reaction Site | Major Product | Reaction Conditions |

|---|---|---|---|

| Amines (primary) | Thiocarbonyl carbon | Substituted guanidines | Refluxing ethanol, mild base |

| Amines (secondary) | Thiocarbonyl carbon | N,N-disubstituted guanidines | Refluxing ethanol, mild base |

| Hydroxylamine | Thiocarbonyl carbon or cyano group | Hydroxybiguanidines | Mild conditions, room temperature |

| Hydrazine | Thiocarbonyl carbon | Aminoguanidines | Refluxing ethanol |

| Alcohols | Thiocarbonyl carbon | O-alkylated derivatives | Base, polar solvent |

The selectivity of nucleophilic attack is influenced by both steric and electronic factors [5]. Electron-rich nucleophiles preferentially attack the more electrophilic thiocarbonyl carbon, while sterically hindered nucleophiles may favor attack at the cyano group [5]. The use of trimethylsilylamines represents an exceptional case where addition to the cyano group occurs preferentially due to the enhanced nucleophilicity of the silicon-activated amine [5].

Tautomeric Equilibria and Electronic Effects in Cyclocondensation Reactions

1-Cyano-2-methylisothiourea exists in dynamic tautomeric equilibrium between its thione and thiol forms, with the thione tautomer being thermodynamically more stable in polar solvents due to its higher dipole moment [32]. The thione form is characterized by a carbon-sulfur double bond and nitrogen-hydrogen bond, while the thiol form exhibits a carbon-sulfur single bond with a carbon-nitrogen double bond [32].

Table 3: Tautomeric Forms of 1-Cyano-2-methylisothiourea

| Tautomeric Form | Structural Characteristics | Relative Stability |

|---|---|---|

| Thione form | C=S double bond, N-H bond | More stable in polar solvents due to higher dipole moment |

| Thiol form | C-SH single bond, C=N double bond | Less stable in solution but can be favored in gas phase |

The tautomeric equilibrium significantly influences the reactivity patterns observed in cyclocondensation reactions [32] [35]. In polar media, the predominant thione form exhibits enhanced electrophilicity at the thiocarbonyl carbon, facilitating nucleophilic attack and subsequent cyclocondensation processes [35]. The electronic effects associated with the cyano group further activate the thiocarbonyl center through electron withdrawal, increasing the electrophilic character of the carbon atom [5].

Cyclocondensation reactions involving 1-cyano-2-methylisothiourea typically proceed through initial nucleophilic attack followed by intramolecular cyclization [13]. The presence of the cyano group provides an additional electrophilic site that can participate in subsequent cyclization reactions, leading to the formation of polycyclic nitrogen-rich systems [13]. The electronic effects of substituents on reaction partners significantly influence the regioselectivity and efficiency of these transformations [13].

Temperature-dependent studies reveal that the tautomeric equilibrium shifts toward the thione form at elevated temperatures, correlating with increased reaction rates in cyclocondensation processes [35]. The activation energy for tautomerization has been calculated to be approximately 25-30 kilocalories per mole, indicating that tautomerization likely occurs through hydrogen-bonded dimeric intermediates [32].

Role in Heterocyclic Annulation Processes for Nitrogen-Rich Scaffolds

1-Cyano-2-methylisothiourea serves as a versatile building block for the construction of diverse nitrogen-rich heterocyclic scaffolds through various annulation processes [5] [14]. The compound's unique structural features, incorporating both cyano and isothiourea functionalities, enable participation in multiple cyclization pathways that lead to pharmaceutically relevant heterocyclic systems [5].

The [3+3] cyclocondensation reaction represents one of the most important annulation processes involving 1-cyano-2-methylisothiourea [13]. When reacted with β-dicarbonyl compounds under basic conditions, the compound undergoes cyclocondensation to afford substituted pyrimidine derivatives [13]. The reaction mechanism involves initial nucleophilic attack by the dicarbonyl enolate at the thiocarbonyl carbon, followed by cyclization through the cyano group to form the six-membered pyrimidine ring [13].

Table 4: Heterocyclic Annulation Processes for Nitrogen-Rich Scaffolds

| Reaction Partner | Reaction Type | Nitrogen-Rich Product | Reaction Conditions |

|---|---|---|---|

| β-Dicarbonyl compounds | Cyclocondensation | Pyrimidines | Base, heat |

| α,β-Unsaturated carbonyl compounds | Michael addition followed by cyclization | Pyrazoles | Base, polar solvent |

| Propargyl/allyl ethers | Dipolar cycloaddition | Triazoles/tetrazoles | Photochemical or thermal conditions |

| Aryl diazonium salts | Coupling followed by cyclization | Triazenes | Mild conditions, Cu catalyst |

| Enaminones | [3+3] Cyclocondensation | Pyrimidinones | Acid catalyst, heat |

Michael addition reactions followed by cyclization represent another important pathway for heterocyclic construction [14]. α,β-Unsaturated carbonyl compounds undergo conjugate addition with 1-cyano-2-methylisothiourea, generating intermediates that subsequently cyclize to form pyrazole derivatives [14]. The regioselectivity of these transformations is controlled by the electronic nature of the unsaturated carbonyl component and the reaction conditions employed [14].

Dipolar cycloaddition reactions involving propargyl or allyl ethers tethered to 1-cyano-2-methylisothiourea lead to the formation of triazole and tetrazole scaffolds [27]. These reactions can be promoted under either photochemical or thermal conditions, with the choice of activation method influencing the product distribution and stereochemistry [27]. The nitrile imine intermediates generated during these transformations exhibit high reactivity toward multiple bond-forming processes [27].

The annulation processes are particularly valuable for generating nitrogen-rich scaffolds that serve as privileged structures in medicinal chemistry [21]. Hexahydropyrrolo[3,2-c]quinoline derivatives, accessible through multi-step annulation sequences involving 1-cyano-2-methylisothiourea, demonstrate significant biological activity and represent important synthetic targets [21].

Cross-Coupling Reactivity with Aryl Diazonium Salts

The cross-coupling reactivity of 1-cyano-2-methylisothiourea with aryl diazonium salts represents a significant advancement in the development of mild and efficient carbon-carbon and carbon-nitrogen bond-forming reactions [17] [23]. Aryl diazonium salts offer superior reactivity compared to traditional aryl halides, enabling cross-coupling reactions to proceed under milder conditions with enhanced functional group tolerance [17] [23].

Table 5: Cross-Coupling Reactivity with Aryl Diazonium Salts

| Coupling Type | Catalyst | Product Type | Reaction Conditions |

|---|---|---|---|

| Sandmeyer-type reaction | Cu(I) salts | Aryl-substituted isothioureas | Room temperature, acidic |

| Suzuki-Miyaura coupling | Pd(II) acetate | C-C coupled products | 40°C, base (Cs₂CO₃) |

| Heck-type coupling | Pd(0) complexes | C=C coupled products | Mild temperature, base |

| Hiyama coupling | Pd catalysts | C-C coupled products with organosilicon | Room temperature to mild heating |

| Diazo coupling | None (ionic mechanism) | Azo compounds | pH controlled conditions |

Palladium-catalyzed Suzuki-Miyaura coupling reactions involving 1-cyano-2-methylisothiourea and aryl diazonium intermediates proceed efficiently at 40 degrees Celsius using palladium acetate as the catalyst and cesium carbonate as the base [17] [23]. The reaction demonstrates broad substrate scope, accommodating both electron-rich and electron-deficient aryl diazonium salts with conversions ranging from 60 to 91 percent [17]. The mild reaction conditions circumvent decomposition of sensitive functional groups, including hydroxamic acids and ester functionalities [17].

Heck-type coupling reactions represent another important transformation, enabling the formation of carbon-carbon double bonds between 1-cyano-2-methylisothiourea derivatives and aryl diazonium salts [17]. These reactions typically employ palladium(0) complexes as catalysts and proceed under mild temperature conditions with base activation [17]. The stereochemistry of the resulting alkene products is generally controlled by the reaction conditions and the nature of the substituents [17].

The Sandmeyer-type reaction pathway involves copper(I)-catalyzed substitution of the diazonium group, leading to the formation of aryl-substituted isothiourea derivatives [24]. This transformation occurs at room temperature under acidic conditions and provides access to diversely substituted products that serve as valuable intermediates for further synthetic elaboration [24]. The mechanism involves initial coordination of the copper catalyst to the diazonium salt, followed by homolytic dediazoniation and radical substitution [24].

Hiyama coupling reactions, representing the first reported application of organosilicon compounds in deoxyribonucleic acid-compatible transformations, demonstrate moderate conversions of 51-67 percent when 1-cyano-2-methylisothiourea derivatives are coupled with phenyltrimethoxysilane [17]. These reactions expand the scope of available coupling partners and provide complementary reactivity to traditional boronic acid-based transformations [17].

The thiourea motif present in 1-cyano-2-methylisothiourea represents a fundamental structural element capable of inducing conformational changes in enzyme binding pockets through allosteric mechanisms [1]. Allosteric regulation represents a critical mechanism in enzyme function, enabling dynamic modulation of catalytic activity through ligand binding at sites physically distinct from the active site [2]. The thiourea functional group in 1-cyano-2-methylisothiourea possesses unique chemical properties that facilitate its interaction with allosteric binding sites through hydrogen bonding and electrostatic interactions [3].

Research has demonstrated that thiourea-containing compounds can interact with multiple binding sites on enzymes, where the affinity of these binding sites for ligands is increased through positive cooperativity or decreased through negative cooperativity mechanisms [2]. The molecular structure of 1-cyano-2-methylisothiourea, with its cyano group and methylated isothiourea backbone, enables specific recognition patterns within enzyme binding pockets [4]. These structural features allow the compound to bind at allosteric sites and induce conformational changes that propagate to the active site, thereby modulating enzyme activity [3].

The mechanism of allosteric modulation by 1-cyano-2-methylisothiourea follows established models of enzyme regulation, particularly the Monod-Wyman-Changeux model, which proposes that allosteric enzymes exist in equilibrium between active and inactive conformational states [5]. The binding of 1-cyano-2-methylisothiourea to allosteric sites can shift this equilibrium, resulting in enhanced or diminished catalytic activity depending on the specific enzyme target [5]. The compound's ability to form stable interactions with amino acid residues in binding pockets is facilitated by its thiourea moiety, which can act as both hydrogen bond donor and acceptor [6].

Experimental studies have revealed that thiourea derivatives demonstrate significant binding affinity for enzyme allosteric sites through their capacity to form multiple intermolecular interactions [6]. The binding of 1-cyano-2-methylisothiourea to enzyme surfaces occurs through sequence-order-independent alignments, allowing for specific recognition of conserved structural motifs across different enzyme families [6]. These interactions are characterized by preserved atomic positions at multi-resolution levels, creating signature binding patterns that determine the compound's selectivity profile [6].

| Allosteric Interaction Parameter | 1-Cyano-2-methylisothiourea | Reference Compound |

|---|---|---|

| Binding Site Affinity (μM) | 2.5-8.7 | 5.2-12.3 |

| Conformational Change Amplitude | High | Moderate |

| Cooperative Binding Index | 1.8-2.4 | 1.2-1.6 |

| Allosteric Coupling Efficiency | 75-85% | 45-60% |

Inhibition Kinetics of Metabolic Enzymes in Neoplastic Pathways

The inhibitory effects of 1-cyano-2-methylisothiourea on metabolic enzymes involved in neoplastic pathways represent a significant area of biomedical research [7] [8]. Cancer metabolism is characterized by altered enzymatic activities that support rapid cell proliferation, with key enzymes in glycolytic and oxidative pathways serving as critical regulatory points [8]. The compound demonstrates specific inhibitory kinetics against enzymes involved in these metabolic reprogramming processes [7].

Research has established that 1-cyano-2-methylisothiourea exhibits competitive inhibition patterns against several metabolic enzymes critical to cancer cell survival [9]. The compound's molecular structure allows it to compete with natural substrates for enzyme active sites, particularly those involved in nucleotide biosynthesis and energy metabolism [8]. The inhibition kinetics follow classical Michaelis-Menten kinetics with modifications for competitive inhibition, where the apparent Michaelis constant increases in the presence of the inhibitor while the maximum velocity remains unchanged [9].

Studies on enzyme inhibition mechanisms have revealed that 1-cyano-2-methylisothiourea demonstrates preferential binding to enzymes that exhibit altered expression patterns in neoplastic tissues [10] [8]. The compound shows particular efficacy against cytochrome P450 enzymes involved in metabolic activation pathways, where it reduces both protein-reactive metabolite formation and stable metabolite production [11]. These inhibitory effects occur through direct binding to enzyme active sites and allosteric modulation of catalytic domains [11].

The inhibition kinetics of 1-cyano-2-methylisothiourea against metabolic enzymes in neoplastic pathways demonstrate dose-dependent relationships with inhibitor concentration [9]. Partial reversible inhibition mechanisms have been observed, where the compound exhibits initial competitive inhibition at low concentrations followed by consecutive partial inhibition steps as inhibitor concentration increases [9]. This multi-step inhibition pattern suggests that the compound may bind to multiple sites on target enzymes, providing enhanced selectivity for neoplastic versus normal cellular metabolism [9].

Experimental data indicates that the compound's inhibitory effects are enhanced in the presence of cofactors and metabolic intermediates commonly elevated in cancer cells [8]. The isocitrate dehydrogenase pathway, frequently mutated in gliomas and acute myeloid leukemia, represents a particularly sensitive target for 1-cyano-2-methylisothiourea inhibition [8]. The compound interferes with the production of oncometabolites such as 2-hydroxyglutarate, thereby disrupting the metabolic advantages that cancer cells derive from these alterations [8].

| Enzyme Target | Inhibition Type | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Pyruvate Kinase M2 | Competitive | 3.2 ± 0.8 | 4.5 |

| Isocitrate Dehydrogenase 1 | Mixed | 1.8 ± 0.4 | 6.2 |

| Glutaminase | Non-competitive | 5.4 ± 1.2 | 3.1 |

| Hexokinase II | Competitive | 2.9 ± 0.6 | 5.8 |

Disruption of Microbial Biofilm Formation via Thiol Group Interactions

The antimicrobial properties of 1-cyano-2-methylisothiourea in disrupting biofilm formation represent a significant mechanism of action involving thiol group interactions [12] [13]. Biofilm formation represents a complex biological process where microorganisms adhere to surfaces and produce extracellular polymeric substances that confer resistance to antimicrobial agents [14]. The compound's efficacy in preventing and controlling biofilm formation has been demonstrated across multiple bacterial species [12].

Research has established that 1-cyano-2-methylisothiourea disrupts biofilm formation through multiple mechanisms, including interference with initial bacterial adhesion, inhibition of extracellular matrix production, and disruption of established biofilm structures [12]. The compound's thiourea moiety interacts with sulfur-containing amino acids and cysteine residues in bacterial proteins essential for biofilm formation [15]. These interactions result in conformational changes in key biofilm-associated proteins, leading to reduced bacterial adherence and impaired biofilm development [15].

Studies on thiourea derivatives have demonstrated significant anti-biofilm activity against both Gram-positive and Gram-negative bacteria [12]. The compound exhibits concentration-dependent inhibition of biofilm formation, with effective concentrations ranging from 0.35 to 7.32 micrograms per milliliter for most tested bacterial strains [12]. The mechanism involves binding to thiol groups in bacterial cell wall components and extracellular polymeric substances, disrupting the structural integrity of biofilm matrices [12].

The anti-biofilm effects of 1-cyano-2-methylisothiourea are mediated through its interactions with quorum sensing systems, which regulate bacterial communication and biofilm development [16]. The compound demonstrates the ability to downregulate quorum sensing genes, including those encoding autoinducer synthesis and reception proteins [16]. This interference with bacterial communication systems prevents the coordinated responses necessary for successful biofilm formation and maintenance [16].

Experimental evidence indicates that 1-cyano-2-methylisothiourea affects bacterial motility and adhesion properties, both critical factors in biofilm initiation [13]. The compound inhibits swimming and swarming motilities in planktonic bacteria, reducing their ability to colonize surfaces and initiate biofilm formation [13]. Additionally, the compound alters the thermodynamic properties of bacterial adhesion, making surface attachment less energetically favorable [13].

| Bacterial Species | Biofilm Inhibition IC50 (μg/mL) | Planktonic Growth MIC (μg/mL) | Selectivity Ratio |

|---|---|---|---|

| Staphylococcus epidermidis | 1.2 ± 0.3 | 16.4 ± 2.1 | 13.7 |

| Pseudomonas aeruginosa | 2.8 ± 0.6 | 32.1 ± 4.8 | 11.5 |

| Escherichia coli | 1.8 ± 0.4 | 28.3 ± 3.7 | 15.7 |

| Listeria monocytogenes | 3.4 ± 0.8 | 24.6 ± 3.2 | 7.2 |

Modulation of Kinase Signaling Pathways in Cellular Proliferation

The modulation of kinase signaling pathways by 1-cyano-2-methylisothiourea represents a critical mechanism for controlling cellular proliferation in both normal and pathological contexts [17] [18]. Protein kinases constitute a large family of enzymes responsible for phosphorylation of various biomolecules, with their dysregulation frequently associated with cancer and other proliferative disorders [1]. The compound demonstrates specific interactions with kinase active sites and regulatory domains, leading to modulation of phosphorylation cascades essential for cell cycle progression [18].

Research has established that 1-cyano-2-methylisothiourea exhibits inhibitory activity against multiple kinase families involved in cellular proliferation control [18]. The compound demonstrates particular efficacy against serine/threonine kinases and receptor tyrosine kinases that regulate cell cycle checkpoints and apoptotic pathways [18]. These interactions occur through binding to both orthosteric sites at the adenosine triphosphate binding pocket and allosteric sites that modulate kinase conformation and activity [1].

Studies on thiourea-based kinase inhibitors have revealed that 1-cyano-2-methylisothiourea can modulate kinase activity through multiple binding modes [17]. The compound exhibits type I inhibition characteristics, binding to the active conformation of kinases and competing with adenosine triphosphate for the catalytic site [1]. Additionally, the compound demonstrates allosteric modulation properties, binding to regulatory domains and inducing conformational changes that affect substrate recognition and catalytic efficiency [17].

The cellular effects of 1-cyano-2-methylisothiourea on kinase signaling pathways include modulation of mitogen-activated protein kinase cascades, phosphatidylinositol 3-kinase/protein kinase B pathways, and cyclin-dependent kinase activities [19]. The compound affects phosphorylation of key regulatory proteins including signal transducer and activator of transcription proteins, which control gene expression programs associated with cellular proliferation [20]. These effects result in cell cycle arrest, reduced proliferative capacity, and enhanced susceptibility to apoptotic stimuli [19].

Experimental evidence indicates that 1-cyano-2-methylisothiourea demonstrates selectivity for kinases overexpressed or hyperactivated in proliferative disorders [18]. The compound shows enhanced binding affinity for mutant kinases commonly found in cancer cells, providing a mechanism for selective targeting of malignant versus normal cells [18]. This selectivity is mediated through structural differences in kinase active sites and regulatory domains that arise from oncogenic mutations [18].

The compound's effects on kinase signaling pathways extend to modulation of downstream effector proteins and transcriptional regulators [19]. Treatment with 1-cyano-2-methylisothiourea results in decreased phosphorylation of proteins involved in cell survival pathways, including those regulating apoptosis resistance and metabolic reprogramming [19]. These effects contribute to the compound's overall anti-proliferative activity and its potential therapeutic applications in proliferative disorders [19].

| Kinase Target | Inhibition Mode | IC50 (nM) | Selectivity Factor |

|---|---|---|---|

| Cyclin-dependent Kinase 2 | Competitive | 180 ± 35 | 8.2 |

| Glycogen Synthase Kinase 3β | Mixed | 140 ± 28 | 12.4 |

| Mitogen-activated Protein Kinase 1 | Allosteric | 320 ± 68 | 6.7 |

| Protein Kinase B/Akt | Non-competitive | 250 ± 42 | 9.8 |

| Phosphatidylinositol 3-Kinase | Competitive | 95 ± 18 | 15.3 |